molecular formula C12H11NO B3053176 1-(Naphthalen-2-yl)ethanone oxime CAS No. 51674-06-7

1-(Naphthalen-2-yl)ethanone oxime

Cat. No. B3053176
CAS RN: 51674-06-7
M. Wt: 185.22 g/mol
InChI Key: YRZUZUFUJBIBSV-UKTHLTGXSA-N
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Description

“1-(Naphthalen-2-yl)ethanone oxime” is a chemical compound with the molecular formula C12H11NO . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Scientific Research Applications

Anticancer Research

1-(Naphthalen-2-yl)ethanone oxime derivatives have been studied for their potential in cancer treatment. Notably, certain oxime ester derivatives exhibit selective cytotoxic effects on neuroblastoma cells while sparing healthy cells, suggesting their promise in targeted cancer therapies (Karakurt et al., 2021).

Crystal Structure Analysis

The compound has been the subject of structural studies, revealing its molecular arrangement and interactions. This includes insights into the planarity of its naphthalene and imidazole rings and its classic herringbone arrangement typical for aromatic polycycles, which are important for understanding its chemical behavior and potential applications (O. Shotonwa & R. Boere, 2012), (E. Kendi et al., 1998).

Anticonvulsant Studies

Research has explored the use of 1-(Naphthalen-2-yl)ethanone oxime derivatives as potential anticonvulsant agents. These studies highlight the compound's effectiveness in delaying seizures, making it a candidate for further exploration in the treatment of epilepsy and related disorders (H. Rajak et al., 2010), (Nagat Ghareb et al., 2017).

Luminescence Research

The compound has been investigated for its role in enhancing the fluorescence of europium (III) complexes. This suggests potential applications in the field of luminescent materials, which could be relevant for sensors, imaging, and other technological applications (Wenxian Li et al., 2014).

Asymmetric Synthesis

1-(Naphthalen-2-yl)ethanone oxime has been used in the asymmetric synthesis of primary amines, a process vital for the creation of various pharmaceuticals. Its use in synthesizing enantiopure arylethylamines highlights its utility in creating chiral compounds for medicinal purposes (W. Ou et al., 2013).

Phototrigger Applications

The compound has been explored as a potential phototrigger for caging applications. This involves using light to control the release of certain chemicals or drugs, a technique that could be useful in targeted drug delivery and controlled chemical reactions (Prashant K. Khade & Anil Kumar Singh, 2007).

properties

IUPAC Name

(NE)-N-(1-naphthalen-2-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZUZUFUJBIBSV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430210
Record name ST040869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)ethanone oxime

CAS RN

51674-06-7
Record name NSC255277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST040869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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